4-Ethylpiperidin-4-amine dihydrochloride

Description

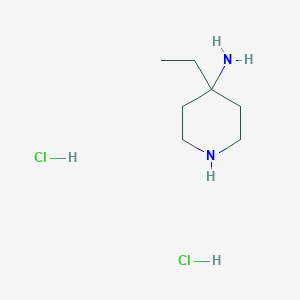

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-7(8)3-5-9-6-4-7;;/h9H,2-6,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXCIMIHQXUFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role As a Core Scaffold in Advanced Organic Synthesis Research

The geminal substitution at the 4-position of the piperidine (B6355638) ring in 4-Ethylpiperidin-4-amine (B569442) dihydrochloride (B599025) provides a unique stereochemical and functional handle for synthetic chemists. The presence of a primary amine and an ethyl group on the same carbon atom allows for the differential functionalization of the piperidine core, paving the way for its application in the synthesis of intricate molecular frameworks.

The rigid framework of the 4,4-disubstituted piperidine can serve as a nucleation point for the construction of complex polycyclic systems. The primary amine of 4-Ethylpiperidin-4-amine dihydrochloride can be readily transformed into a variety of functional groups, such as amides, sulfonamides, or secondary and tertiary amines, which can then participate in intramolecular cyclization reactions. For instance, acylation of the primary amine followed by an intramolecular Heck reaction or a radical cyclization could lead to the formation of fused or bridged bicyclic systems.

The general strategy would involve the initial functionalization of the piperidine nitrogen, followed by modification of the 4-amino group to introduce a reactive tether. This tether, containing a suitable reactive partner (e.g., an alkene, alkyne, or aryl halide), could then undergo cyclization onto a position on the piperidine ring or an appended substituent, leading to novel polycyclic architectures.

Table 1: Potential Intramolecular Cyclization Strategies for Polycycle Synthesis

| Reaction Type | Tether Precursor on 4-Amine | Potential Polycyclic Product |

| Radical Cyclization | N-alkenyl-N-sulfonylamino | Fused or spirocyclic piperidine derivatives |

| Heck Reaction | N-(o-halophenyl)acetamido | Indole-fused piperidine systems |

| Pictet-Spengler Reaction | N-(arylethyl)amino | Spirocyclic tetrahydroisoquinolines |

Macrocycles are of significant interest in supramolecular chemistry and materials science. This compound can be envisioned as a key component in the synthesis of novel macrocyclic structures. The diamine nature of the molecule, with the ring nitrogen and the exocyclic primary amine, allows it to act as a difunctional monomer in polymerization or macrocyclization reactions.

For example, condensation of 4-Ethylpiperidin-4-amine with dicarboxylic acids or dialdehydes under high dilution conditions could yield macrocyclic diamides or diimines. The ethyl group at the 4-position would project into the interior or exterior of the macrocyclic ring, influencing its conformation and potential host-guest binding properties. The inherent chirality of the 4-position, once the piperidine nitrogen is suitably substituted, could also be exploited to generate chiral macrocycles for applications in asymmetric catalysis or chiral recognition.

The primary amine of this compound is a versatile functional group for the construction of a wide range of heterocyclic systems appended to the piperidine core. This allows for the creation of novel chemical entities with diverse structural features.

For instance, reaction with 1,3-dicarbonyl compounds could yield pyrimidines, while condensation with α-haloketones could lead to the formation of pyrazines. The resulting piperidine-substituted heterocycles could then be further functionalized to explore new areas of chemical space.

Table 2: Examples of Heterocycle Synthesis from 4-Ethylpiperidin-4-amine

| Reagent | Resulting Heterocycle |

| β-ketoester | Pyrimidine |

| 1,2-dicarbonyl compound | Pyrazine |

| Isothiocyanate | Thiourea (B124793) (precursor to thiazoles) |

The structure of this compound is well-suited for the development of modular strategies for the synthesis of chemical libraries. news-medical.netmedhealthreview.com A divergent synthetic approach can be employed, where the piperidine core is sequentially functionalized at its three main points of diversity: the ring nitrogen, the 4-amino group, and potentially the ethyl group through C-H activation.

A typical modular synthesis could involve:

N-functionalization: Reaction of the piperidine nitrogen with a diverse set of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides).

4-Amine functionalization: Acylation, sulfonylation, or reductive amination of the primary amine with another set of diverse building blocks.

Further derivatization: If desired, subsequent reactions on the newly introduced functional groups to further increase molecular complexity.

This modular approach allows for the rapid generation of a large number of structurally related compounds from a common core, which is highly valuable in chemical biology and materials science research. nih.gov

In the context of chemical methodology, scaffold hopping and bioisosteric replacement are strategies to create novel molecular architectures with similar spatial arrangements of functional groups. nih.govnih.govresearchgate.net The 4,4-disubstituted piperidine core of this compound can be considered a bioisostere for other cyclic and acyclic scaffolds.

Advanced Synthetic Methodologies for 4 Ethylpiperidin 4 Amine Dihydrochloride

Elucidation of Classical and Contemporary Preparative Routes to 4-Substituted Piperidin-4-amines

The synthesis of 4-substituted piperidin-4-amines has been a subject of extensive research, leading to a variety of preparative routes. These methods can be broadly categorized into classical and contemporary approaches, with the latter often providing improved efficiency, selectivity, and substrate scope.

Classical methods frequently rely on multi-step sequences starting from pre-existing piperidine (B6355638) rings. One of the foundational strategies involves the reductive amination of N-protected 4-piperidones. thieme-connect.comresearchgate.net In this approach, the ketone is condensed with an amine source (like ammonia or a primary amine) in the presence of a reducing agent to form the desired 4-amino derivative. Another established route is the Hofmann or Curtius rearrangement of N-protected piperidine-4-carboxamide. nih.govgoogle.com The Curtius rearrangement, for instance, involves the conversion of a carboxylic acid (derived from isonipecotate) to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the primary amine. nih.gov

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods. Transition-metal-catalyzed reactions, such as hydroamination and cyclization reactions, have gained prominence. nih.gov For example, intramolecular cyclization of appropriately functionalized acyclic precursors can construct the piperidine ring and install the required functionalities in a single step. nih.gov Palladium-catalyzed and gold-catalyzed annulation procedures have been developed for the direct assembly of highly substituted piperidines. ajchem-a.com Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools, allowing for the construction of complex piperidine structures in a single, convergent operation, which is highly atom-economical. purdue.edu

| Method | Starting Material | Key Transformation(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | N-protected 4-piperidone | Imine/enamine formation, reduction (e.g., with NaBH(OAc)₃) | Versatile, wide range of amine sources can be used. nih.gov | Requires pre-functionalized piperidone starting material. |

| Curtius Rearrangement | N-protected piperidine-4-carboxylic acid | Acyl azide formation, thermal rearrangement, hydrolysis | Good for preparing primary amines, avoids over-alkylation. nih.gov | Multi-step, may use hazardous reagents (azides). |

| Hydrogenation of Pyridines | Substituted Pyridine | Catalytic hydrogenation (e.g., Ni, Ru, Ir catalysts) | Builds the saturated ring from an aromatic precursor. nih.gov | Often requires harsh conditions (high pressure/temperature). nih.gov |

| Intramolecular Cyclization | Acyclic amino-alkenes/alkynes | Metal-catalyzed cyclization (e.g., Pd, Au) | High efficiency, can build complex structures quickly. mdpi.com | Substrate synthesis can be complex. |

Development of Novel Synthetic Pathways to 4-Ethylpiperidin-4-amine (B569442)

While general methods for 4-substituted piperidin-4-amines are well-established, the development of pathways tailored specifically for 4-Ethylpiperidin-4-amine focuses on the efficient and selective introduction of the C4-ethyl group. A highly effective and modular approach begins with an N-protected ethyl isonipecotate (ethyl piperidine-4-carboxylate). nih.gov This strategy allows for the introduction of the ethyl group at the 4-position prior to the formation of the amine.

A plausible synthetic pathway can be outlined as follows:

Alkylation: The process starts with the deprotonation of N-Boc-piperidine-4-carboxylic acid ester at the C4 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an ethylating agent such as iodoethane. This step selectively installs the ethyl group at the desired position.

Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.

Curtius Rearrangement: The carboxylic acid is converted into the amine via the Curtius rearrangement. This is a key step where the acid is first activated (e.g., as an acyl chloride or mixed anhydride) and then reacted with sodium azide to form an acyl azide. Upon heating, the acyl azide rearranges to an isocyanate, which is subsequently trapped with a suitable alcohol (like tert-butanol) to form a Boc-protected amine. nih.gov

Deprotection: Finally, the two Boc (tert-butyloxycarbonyl) protecting groups (one on the ring nitrogen and one on the C4-amine) are removed under acidic conditions, typically using hydrochloric acid (HCl) in a solvent like dioxane or methanol, to yield the target 4-Ethylpiperidin-4-amine dihydrochloride (B599025).

This pathway is advantageous as it builds the substitution pattern logically and utilizes well-understood, high-yielding reactions. The use of the Curtius rearrangement is particularly effective for creating the quaternary C4-amino center without competing side reactions. nih.gov

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | C4-Alkylation | N-Boc-piperidine-4-carboxylate, LDA, Iodoethane | Introduce the ethyl group at the C4 position. |

| 2 | Saponification | NaOH, H₂O/MeOH | Convert the ester to a carboxylic acid. |

| 3 | Curtius Rearrangement | DPPA, t-BuOH, Heat | Convert the carboxylic acid to a Boc-protected amine. |

| 4 | Acidic Deprotection | HCl in Dioxane | Remove protecting groups and form the dihydrochloride salt. |

Asymmetric Synthesis Approaches for Enantiomerically Pure 4-Ethylpiperidin-4-amine Derivatives

The presence of a quaternary stereocenter at the C4 position in 4-ethylpiperidin-4-amine means that if other substituents on the ring create chirality, enantiomerically pure derivatives may be required. The development of asymmetric methods to synthesize such compounds is a significant area of research. thieme-connect.comthieme-connect.com General strategies for achieving enantioselectivity in piperidine synthesis can be adapted for this purpose.

Catalytic Asymmetric Methods: One of the most powerful approaches is the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine precursor using a chiral transition-metal catalyst (e.g., based on Iridium or Rhodium) can set the stereocenters of the piperidine ring with high enantioselectivity. mdpi.commdpi.com Another cutting-edge technique involves the catalytic enantioselective synthesis from acyclic precursors, such as the intramolecular nucleophilic addition of tertiary enamides to imines, catalyzed by a chiral phosphoric acid. thieme-connect.comthieme-connect.com This method can generate highly enantiopure 4-amino-1,2,3,4-tetrahydropyridine derivatives, which can be subsequently reduced to the desired piperidine.

Substrate-Controlled Methods: An alternative strategy involves using a chiral starting material from the "chiral pool." For example, a synthesis could begin with an enantiomerically pure amino acid, such as D-serine. acs.org Through a series of transformations, the stereocenter from the starting material is used to direct the formation of new stereocenters in the target molecule. Ring-closing metathesis (RCM) is a common key step in such approaches to form the piperidine ring. acs.org

Chiral Resolution: A classical but still relevant method is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the desired enantiomer.

| Approach | Description | Example Catalyst/Reagent | Key Advantage |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral unsaturated precursor (e.g., enamine or iminium ion) using a chiral metal complex. mdpi.com | Chiral Ir- or Rh-phosphine complexes | High atom economy and catalytic efficiency. |

| Chiral Pool Synthesis | Starting from a naturally occurring, enantiopure molecule like an amino acid or sugar. acs.org | D-Serine, L-Lysine | Absolute stereochemistry is pre-defined. |

| Organocatalysis | Use of small chiral organic molecules to catalyze the reaction, such as an intramolecular addition. thieme-connect.comthieme-connect.com | Chiral Phosphoric Acids | Avoids use of potentially toxic heavy metals. |

| Diastereomeric Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral acid or base. | Tartaric acid derivatives | Applicable when direct asymmetric synthesis is difficult. |

Green Chemistry Principles and Sustainable Methodologies in Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, and the synthesis of piperidine derivatives is no exception. mdpi.com Research in this area focuses on improving sustainability by enhancing atom economy, reducing waste, and using less hazardous materials. unibo.it

Biocatalysis and Enzyme Cascades: One of the most promising green approaches is the use of enzymes as catalysts. Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH) and often displays exquisite chemo-, regio-, and stereoselectivity. Multi-enzyme cascades have been developed for the synthesis of chiral aminopiperidines from renewable feedstocks like amino acids. rsc.org For example, a galactose oxidase (GOase) and an imine reductase (IRED) can be combined in a one-pot cascade to convert amino alcohols into enantiopure cyclic amines, preventing the racemization of labile intermediates and reducing purification steps. rsc.org

Atom Economy and One-Pot Reactions: Synthetic routes that maximize the incorporation of starting material atoms into the final product (high atom economy) are inherently greener. One-pot reactions, where multiple transformations are performed in a single reactor without isolating intermediates, significantly reduce solvent use, energy consumption, and waste generation. news-medical.net The development of multicomponent reactions for piperidine synthesis is a prime example of this principle in action. purdue.edu

Alternative Solvents and Reagents: A major source of waste in chemical synthesis is the use of volatile organic solvents (VOCs). Green chemistry seeks to replace hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) with safer alternatives such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF). mdpi.com Similarly, there is a drive to replace toxic or hazardous reagents. For example, research into safer alternatives for piperidine itself in applications like solid-phase peptide synthesis highlights the broader trend of seeking greener reagents. rsc.orgpeptide.com

| Green Principle | Application in Synthesis | Benefit |

|---|---|---|

| Catalysis | Employing biocatalysts (enzymes) or metal-free organocatalysts. rsc.org | Mild conditions, high selectivity, reduced metal waste. |

| Atom Economy | Designing one-pot, tandem, or multicomponent reactions. news-medical.net | Higher efficiency, less waste. |

| Safer Solvents | Using water, ethanol, or bio-derived solvents instead of chlorinated or polar aprotic solvents. mdpi.com | Reduced toxicity and environmental impact. |

| Renewable Feedstocks | Synthesizing piperidine precursors from bio-renewable sources like amino acids. rsc.org | Reduced reliance on petrochemicals. |

Process Optimization and Scalability Research for Industrial and Academic Applications

Translating a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents significant challenges. Process optimization and scalability research are crucial for ensuring that the synthesis of this compound is safe, cost-effective, robust, and reproducible.

Optimization of Reaction Conditions: Key parameters such as temperature, pressure, reaction time, and stoichiometry of reagents must be carefully optimized. For instance, in catalytic reactions, catalyst loading is a critical factor; it should be minimized to reduce costs without compromising reaction efficiency and yield. nih.gov The choice of base, solvent, and concentration can dramatically affect reaction outcomes and product purity.

Purification and Isolation: On a large scale, purification by column chromatography is often impractical and expensive. Therefore, developing procedures where the final product can be isolated and purified by crystallization is highly desirable. chemrevlett.com For this compound, its salt form facilitates isolation as a crystalline solid. Research would focus on identifying suitable solvent systems that allow for direct crystallization from the reaction mixture, minimizing impurities and maximizing recovery. A practical synthesis of a potent DPP-4 inhibitor demonstrated the importance of developing a base-catalyzed, dynamic crystallization-driven process to isomerize and directly crystallize the desired intermediate from the crude reaction stream in high yield and purity. nih.gov

Safety and Cost Analysis: A thorough evaluation of the safety hazards associated with all reagents, intermediates, and reaction conditions is paramount. Potentially explosive (e.g., azides) or highly toxic reagents should be avoided or replaced with safer alternatives if possible. nih.gov Cost analysis is another critical driver, involving not just the price of raw materials but also the costs associated with energy consumption, waste disposal, and cycle time. An efficient, scalable synthesis is often characterized by a low number of steps and the use of inexpensive, readily available starting materials.

| Parameter | Objective | Methods and Approaches |

|---|---|---|

| Yield & Throughput | Maximize product output per batch. | Optimize temperature, concentration, and catalyst loading; minimize reaction time. |

| Purification | Avoid chromatographic methods. | Develop robust crystallization procedures; use of salt formation to induce precipitation. nih.gov |

| Process Safety | Minimize risk of accidents and exposure. | Conduct hazard analysis (HAZOP); replace hazardous reagents; control exothermic reactions. |

| Cost-Effectiveness | Reduce overall production cost. | Use cheaper raw materials; reduce energy consumption; minimize solvent use and waste. |

| Environmental Impact | Reduce waste and use of harmful substances. | Implement green chemistry principles; improve Process Mass Intensity (PMI). |

Chemical Reactivity and Derivatization Studies of 4 Ethylpiperidin 4 Amine Dihydrochloride

Amine Functionalization Reactions: Alkylation, Acylation, and Reductive Amination Strategies

The presence of two distinct amine functionalities allows for a range of derivatization strategies. The relative reactivity of the primary exocyclic amine versus the secondary endocyclic amine is a critical consideration for selective functionalization. Generally, primary amines are less sterically hindered than secondary amines, but the secondary piperidine (B6355638) nitrogen can exhibit high nucleophilicity. masterorganicchemistry.com

Alkylation: Direct N-alkylation with alkyl halides is a fundamental method for amine modification. wikipedia.org However, this reaction is often complicated by a lack of selectivity and the potential for overalkylation, as the product amine can be more nucleophilic than the starting material. masterorganicchemistry.com In the case of 4-Ethylpiperidin-4-amine (B569442), reaction with an alkyl halide (R-X) could lead to a mixture of products, including mono-alkylation at the primary amine, mono-alkylation at the piperidine nitrogen, and di-alkylation.

Selective mono-alkylation can sometimes be achieved by carefully controlling reaction conditions or by using alternative methods like the reductive amination of nitriles. masterorganicchemistry.com For 4-Ethylpiperidin-4-amine, achieving selectivity would likely depend on steric factors and the choice of base and solvent. The primary amine at the C4 position is sterically hindered by the adjacent ethyl group and the piperidine ring, which might favor alkylation at the more accessible piperidine nitrogen.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically more controllable than alkylation. The nucleophilic substitution at the acyl group generally proceeds through a tetrahedral intermediate. libretexts.org Given the difference in steric hindrance, acylation is expected to occur preferentially at the primary amino group. However, di-acylation is possible under forcing conditions. A wide variety of acylating agents can be employed, allowing for the introduction of diverse functional groups. mdpi.com

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and represents a key strategy for derivatizing the primary amino group of 4-Ethylpiperidin-4-amine. mdpi.com This reaction involves the condensation of the amine with a ketone or aldehyde to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. mdpi.com This one-pot procedure is highly efficient and avoids the overalkylation issues associated with direct alkylation. mdpi.com It provides a versatile route to a wide range of N-substituted secondary amines starting from the primary amine of the title compound.

Table 1: Predicted Outcomes of Amine Functionalization Reactions This interactive table summarizes the expected major products from various functionalization strategies applied to 4-Ethylpiperidin-4-amine (after neutralization of the dihydrochloride (B599025) salt).

| Reaction Type | Reagent Class | Example Reagent | Primary Site of Reaction | Expected Major Product Structure |

| Alkylation | Alkyl Halide | Iodomethane (CH₃I) | Piperidine Nitrogen | 1-Methyl-4-ethylpiperidin-4-amine |

| (less hindered) | ||||

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Primary Amine | N-(4-Ethylpiperidin-4-yl)acetamide |

| (less hindered) | ||||

| Acylation | Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Primary Amine | N-(4-Ethylpiperidin-4-yl)acetamide |

| (less hindered) | ||||

| Reductive | Aldehyde + | Formaldehyde (CH₂O) + | Primary Amine | N,N-Dimethyl-4-ethylpiperidin-4-amine |

| Amination | Reducing Agent | NaBH(OAc)₃ | ||

| Reductive | Ketone + | Acetone ((CH₃)₂CO) + | Primary Amine | N-Isopropyl-4-ethylpiperidin-4-amine |

| Amination | Reducing Agent | NaBH(OAc)₃ |

Regioselective and Stereoselective Transformations on the Piperidine Ring System

Direct functionalization of the piperidine ring's C-H bonds is a modern strategy to introduce substituents. nih.gov However, the reactivity varies by position. The C2 position is electronically activated due to the adjacent nitrogen, making it a common site for functionalization. nih.gov Conversely, the C3 position is deactivated by the inductive effect of the nitrogen. nih.gov The C4 position, being sterically accessible and less electronically deactivated than C3, can also be a target. nih.gov

For 4-Ethylpiperidin-4-amine, the C4 position is a quaternary center and thus cannot undergo further C-H functionalization. Therefore, synthetic efforts would target the C2 and C3 positions. Site selectivity can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been shown to selectively functionalize the C2 or C4 positions of N-substituted piperidines depending on the specific catalyst and N-substituent used. nih.govnih.gov

Stereoselectivity is another key aspect. Since 4-Ethylpiperidin-4-amine is achiral, introducing a substituent at the C2 or C3 position would create at least two new stereocenters. Diastereoselective transformations could potentially be achieved by using a chiral catalyst or by installing a chiral auxiliary on one of the nitrogen atoms prior to the C-H functionalization step. researchgate.net The synthesis of specific diastereomers of substituted piperidines often relies on such stereocontrolled methods. whiterose.ac.uk

Exploration of Reactions Involving the Ethyl Moiety

The ethyl group at the C4 position consists of saturated sp³-hybridized carbon atoms, which are generally considered unreactive. Functionalization of such C-H bonds typically requires harsh conditions or advanced catalytic systems, such as those used in photoredox catalysis or transition-metal-catalyzed C-H activation. mdpi.comencyclopedia.pub

While direct, selective functionalization of the terminal methyl or the internal methylene (B1212753) group of the ethyl moiety is challenging, it is a significant area of modern synthetic chemistry. Potential transformations, though likely requiring extensive methodological development for this specific substrate, could include:

Oxidation: Strong oxidizing agents could potentially convert the methylene group to a ketone or hydroxyl group, though this would likely be unselective and could also affect the amine groups.

Halogenation: Radical halogenation could introduce a halogen atom, which could then be used in subsequent substitution or elimination reactions. This process is notoriously difficult to control regioselectively.

Directed C-H Activation: A more sophisticated approach would involve using one of the nitrogen atoms as a directing group to guide a metal catalyst to a specific C-H bond on the ethyl group. This strategy has been used to functionalize otherwise inert alkyl chains in various molecules.

The development of a selective reaction at the ethyl group would represent a significant synthetic advancement, providing a route to novel derivatives with modified properties.

Mechanistic Investigations of Key Chemical Transformations and Reaction Pathways

The mechanisms governing the derivatization of 4-Ethylpiperidin-4-amine are based on well-established principles of organic chemistry.

N-Alkylation: The alkylation of either amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The subsequent deprotonation of the resulting ammonium (B1175870) salt yields the alkylated amine.

N-Acylation: The acylation of an amine is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent (e.g., acyl chloride). libretexts.org This forms a tetrahedral intermediate, which then collapses by expelling the leaving group (e.g., chloride ion) to generate the stable amide product. libretexts.org

Reductive Amination: This process involves two main stages. First is the formation of an imine (from a primary amine) or an enamine (from a secondary amine). This involves the nucleophilic attack of the amine on the carbonyl, followed by dehydration. In the second stage, a hydride reducing agent (e.g., NaBH(OAc)₃) selectively reduces the C=N double bond of the imine or iminium ion intermediate to form the new amine. mdpi.com

Metabolic Pathways: Studies on related 4-aminopiperidine (B84694) drugs have shown that N-dealkylation is a major metabolic pathway catalyzed by cytochrome P450 enzymes, particularly CYP3A4. acs.orgnih.gov The mechanism involves hydrogen atom abstraction from the α-carbon of the N-alkyl substituent, followed by hydroxylation and subsequent collapse to the dealkylated amine and a carbonyl compound. nih.gov This provides insight into the potential biochemical reactivity of C-H bonds adjacent to the nitrogen atoms.

Chemo- and Stereoselectivity in Complex Reaction Environments

Chemoselectivity is the paramount challenge in the derivatization of 4-Ethylpiperidin-4-amine due to the presence of two nucleophilic nitrogen centers. The outcome of a reaction with an electrophile depends on the relative basicity and steric accessibility of the two amines.

Basicity vs. Steric Hindrance: The secondary amine within the piperidine ring is generally more basic than the primary amine. However, the primary amine at C4 is in a sterically crowded environment, being attached to a quaternary carbon. This steric hindrance could kinetically favor reactions at the more accessible piperidine nitrogen, even if it is slightly less nucleophilic under certain conditions. Conversely, in acylation reactions where steric hindrance is a major factor, the less-hindered primary amine might react preferentially. masterorganicchemistry.com

Control via Protecting Groups: A common strategy to achieve selectivity is to use orthogonal protecting groups. One amine could be selectively protected (e.g., as a Boc-carbamate), allowing the other amine to be functionalized. Subsequently, the protecting group is removed, and the newly liberated amine can be derivatized with a different reagent. This stepwise approach provides unambiguous control over the synthesis of complex derivatives.

Stereoselectivity: As the parent molecule is achiral, stereoselectivity becomes relevant when a reaction creates a new chiral center. For example, if the primary amine is reacted with a chiral acyl chloride, a mixture of diastereomers could be formed if the reaction conditions allow for epimerization or if the chiral reagent influences the conformation of the piperidine ring during the transition state. Similarly, C-H functionalization at C2 or C3 introduces stereocenters, and achieving high diastereoselectivity is a key goal in such transformations. researchgate.net

4-Ethylpiperidin-4-amine dihydrochloride: A Versatile Scaffold in Advanced Organic Synthesis Research

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic compounds, making it a cornerstone of modern organic and medicinal chemistry. nih.gov Within this class of heterocycles, 4,4-disubstituted piperidines present a unique three-dimensional architecture that is of significant interest in the design of complex molecular structures. The compound this compound, featuring a quaternary center with both an ethyl and an amine substituent, represents a valuable, yet specialized, building block. Its structure offers a strategic platform for diversification, enabling its use as a core scaffold in various domains of advanced organic synthesis research. This article explores the potential applications of this compound in the construction of complex chemical architectures, focusing solely on its role in synthetic methodology.

Computational and Theoretical Investigations of 4 Ethylpiperidin 4 Amine Dihydrochloride

Conformational Analysis and Energy Landscape Studies

The conformational flexibility of the piperidine (B6355638) ring is a key determinant of the molecular properties of 4-Ethylpiperidin-4-amine (B569442) dihydrochloride (B599025). The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In the case of 4-Ethylpiperidin-4-amine dihydrochloride, both the ethyl group on the nitrogen and the amine group at the C4 position influence the conformational equilibrium.

Generally, bulky substituents on the piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. In this molecule, the ethyl group on the nitrogen atom will have its own conformational preferences. Computational studies on N-methylpiperidine have shown that an equatorially placed methyl group is energetically more favored than an axial one. researchgate.net A similar preference is expected for the N-ethyl group in this compound.

The protonation of the nitrogen atoms, as in the dihydrochloride salt, significantly impacts the conformational energies. Studies on other 4-substituted piperidinium (B107235) salts have revealed that polar substituents in the 4-position can lead to a stabilization of the axial conformer upon protonation of the ring nitrogen. nih.gov This is attributed to electrostatic interactions between the substituents and the protonated nitrogen. nih.gov In this compound, both the ring nitrogen and the 4-amino group are protonated. The resulting electrostatic interactions would be a primary factor in determining the lowest energy conformation.

Energy landscape studies involve mapping the potential energy of the molecule as a function of its geometric parameters, such as torsion angles. These studies can identify all stable conformers (local minima) and the transition states that connect them. nih.gov For this compound, the energy landscape would be complex, with multiple low-energy conformations arising from the interplay of the piperidine ring puckering and the orientations of the ethyl and amino groups.

A hypothetical energy profile for the chair conformers of the 4-aminopiperidinium core is presented in Table 1.

Table 1: Hypothetical Relative Energies of 4-Ethylpiperidin-4-aminopiperidinium Conformers

| Conformer | 4-Amino Group Position | N-Ethyl Group Position | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Eq/Eq | Equatorial | Equatorial | 0.00 | Most stable conformer with both bulky groups in equatorial positions to minimize steric hindrance. |

| Ax/Eq | Axial | Equatorial | +2.5 | Higher energy due to 1,3-diaxial interactions involving the axial amino group. |

| Eq/Ax | Equatorial | Axial | +3.0 | Higher energy due to steric strain from the axial ethyl group. |

| Ax/Ax | Axial | Axial | +5.5 | Least stable conformer due to significant steric clashes from both axial substituents. |

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. jksus.org These methods can accurately compute various molecular properties.

The electronic structure is often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.egresearchgate.net For piperidine derivatives, these calculations can help in understanding their nucleophilic or electrophilic nature. ekb.eg

Reactivity descriptors derived from quantum chemical calculations, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

Furthermore, quantum chemical methods are highly effective in predicting spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for different conformers can be compared with experimental data to determine the predominant conformation in solution. researchgate.net Similarly, vibrational frequencies from DFT calculations can be used to interpret experimental Infrared (IR) and Raman spectra. researchgate.netmdpi.com

A summary of hypothetical quantum chemical descriptors for this compound is provided in Table 2.

Table 2: Hypothetical Quantum Chemical Descriptors

| Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 8.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates the polarity of the molecule, which influences its solubility and intermolecular interactions. |

| 13C NMR Shift (C4) | 55 ppm | Predicted chemical shift for the carbon atom bearing the amino group. |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment. acs.org An MD simulation of this compound in an aqueous solution can provide detailed insights into its structural dynamics, hydration, and interactions with solvent molecules.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. nih.gov This allows for the observation of conformational transitions, such as the interconversion between different chair and boat forms of the piperidine ring, on a nanosecond to microsecond timescale.

MD simulations are particularly useful for studying solvation. The arrangement of water molecules around the protonated amine groups and the chloride counter-ions can be analyzed through radial distribution functions. These functions provide information about the structure of the hydration shells and the strength of hydrogen bonding between the solute and solvent. nitech.ac.jp The mobility of water molecules in the vicinity of the solute can also be quantified, revealing how the compound influences the local solvent dynamics. researchgate.net

The results from MD simulations can be used to calculate thermodynamic properties such as the free energy of hydration, which is a critical parameter for understanding the solubility of the compound. acs.org

In Silico Design and Prediction of Novel Derivatives and Reactivity

The scaffold of this compound can serve as a starting point for the in silico design of novel derivatives with tailored properties. Computational techniques can be employed to explore the chemical space around this core structure and predict the properties of the resulting molecules before their synthesis. nih.govmdpi.com

Structure-based design is a common approach where a library of virtual compounds is generated by modifying the parent structure. This can involve adding, removing, or replacing functional groups at various positions. For example, the ethyl group on the nitrogen or the hydrogen atoms on the 4-amino group could be substituted with other alkyl or aryl groups.

The reactivity of these designed derivatives can be predicted using the quantum chemical methods described in section 5.2. By calculating reactivity descriptors for a series of virtual compounds, it is possible to identify derivatives with desired electronic properties. For instance, if a more nucleophilic compound is desired, one could look for derivatives with a higher HOMO energy.

Molecular docking is another powerful in silico tool, particularly in drug discovery. If a biological target for piperidine derivatives is known, docking simulations can be used to predict the binding affinity and orientation of the designed compounds within the target's active site. nih.govtandfonline.com This allows for the prioritization of compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Library Design (focus on methodology, not specific activity values)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov This approach is highly valuable for the design of combinatorial libraries based on a common scaffold like 4-Ethylpiperidin-4-amine.

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation: A collection of compounds with known activity data is required. For a library based on the 4-Ethylpiperidin-4-amine scaffold, this would involve synthesizing and testing a diverse set of derivatives.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be of various types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies). wikipedia.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds.

Mechanistic Chemical Biology Studies Involving 4 Ethylpiperidin 4 Amine Derivatives

Investigation of Ligand-Target Binding Mechanisms through Biophysical Approaches

Biophysical techniques are instrumental in elucidating the direct interactions between small molecules and their biological targets. While specific biophysical data for 4-Ethylpiperidin-4-amine (B569442) dihydrochloride (B599025) is scarce, studies on related 4-aminopiperidine (B84694) derivatives have employed various methods to characterize their binding mechanisms.

Surface Plasmon Resonance (SPR): This technique is used to measure the kinetics of binding and dissociation between a ligand and a target protein immobilized on a sensor chip. For instance, in a study of 4-aminopiperidine-based covalent inhibitors of the methyltransferase SMYD3, SPR was used to demonstrate that the initial interaction involves the formation of a reversible and stable complex before the covalent reaction occurs. uniba.it The interaction kinetic analysis was performed using a BIAcore X100 system, where SMYD3 was immobilized on a CM5 sensor chip. uniba.it This approach allows for the determination of association and dissociation rate constants, providing a detailed picture of the binding event.

X-ray Crystallography: This powerful technique provides atomic-level insights into how a ligand binds to its target protein. For the 4-aminopiperidine derivative EM127, a covalent inhibitor of SMYD3, X-ray crystallography revealed the precise mode of interaction within the substrate/histone binding pocket. uniba.it The crystal structure confirmed that the inhibitor forms a covalent bond with a specific cysteine residue (Cys186) in the active site. uniba.it Such detailed structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Molecular Recognition Principles and Non-Covalent Interactions with Biological Macromolecules

The biological activity of 4-aminopiperidine derivatives is governed by the principles of molecular recognition, which involve a variety of non-covalent interactions with their target macromolecules. These interactions, including hydrogen bonds and hydrophobic interactions, determine the affinity and specificity of the binding.

Hydrogen Bonding: The 4-amino group and the piperidine (B6355638) nitrogen of the 4-aminopiperidine scaffold are capable of forming hydrogen bonds with amino acid residues in the binding pocket of a protein. Molecular docking studies of various piperidine derivatives have highlighted the importance of these interactions. For example, in the active site of the serotonin (B10506) transporter (SERT), phenyl piperidine derivatives were shown to form hydrogen bonds with key residues such as PHE 335, TYR 95, and ALA 96. Similarly, molecular mechanics-based docking studies of 4-aminopiperidine drugs with cytochrome P450 3A4 (CYP3A4) suggested a crucial role for the 4-amino nitrogen in forming a strong hydrogen bond with the hydroxyl group of serine 119. acs.org

Hydrophobic Interactions: The ethyl group at the 4-position of the piperidine ring, along with other nonpolar substituents, can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site. These interactions are a major driving force for protein folding and ligand binding, contributing significantly to the stability of the ligand-target complex. The extent of these interactions depends on the shape and size of the hydrophobic moieties and the topology of the binding pocket. For instance, in the binding of 4-aminopiperidine drugs to CYP3A4, substituents at the piperidine ring nitrogen side were found to bind toward the K-β region along the I helix of the enzyme. acs.org

Mechanistic Studies of Interactions within Enzyme Active Sites and Receptor Pockets

Mechanistic studies on 4-aminopiperidine derivatives have provided detailed insights into their interactions within the active sites of enzymes and the binding pockets of receptors.

SMYD3 Inhibition: A notable example is the development of 4-aminopiperidine-based covalent inhibitors of the lysine (B10760008) methyltransferase SMYD3. One such derivative, EM127, was designed to target a specific cysteine residue (Cys186) within the substrate/histone binding pocket of SMYD3. uniba.it Crystallographic studies revealed that the 4-aminopiperidine scaffold provides a good shape complementarity to the binding site, positioning a reactive 2-chloroethanoyl group for selective covalent modification of Cys186. uniba.it This covalent interaction leads to potent and prolonged inhibition of the enzyme's methyltransferase activity. uniba.it

Hepatitis C Virus (HCV) Assembly Inhibition: A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation. nih.gov Further mechanistic studies indicated that this class of compounds does not target the viral replication machinery but rather inhibits the assembly and release of infectious viral particles. nih.gov While the precise molecular target was not fully elucidated in the initial report, these findings highlight a novel mechanism of action for 4-aminopiperidine derivatives in antiviral therapy.

Cytochrome P450 (CYP) Metabolism: The metabolism of 4-aminopiperidine-containing drugs has been studied to understand their pharmacokinetic properties. These compounds are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being a major isoform responsible for their N-dealkylation. acs.orgnih.gov Molecular docking studies have shown that the 4-aminopiperidine moiety plays a key role in orienting the substrate within the active site of CYP3A4. acs.org A crucial hydrogen bond between the 4-amino group and Serine 119, along with the positioning of the N-alkyl group over the heme iron, facilitates the oxidative N-dealkylation reaction. acs.org

Kinetic and Thermodynamic Characterization of Molecular Associations

The characterization of the kinetic and thermodynamic parameters of the interaction between 4-aminopiperidine derivatives and their biological targets is crucial for understanding their mechanism of action and for optimizing their potency and selectivity.

Kinetic Parameters: Enzyme inhibition assays are commonly used to determine the potency of inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, a series of 4-aminopiperidine derivatives were evaluated as inhibitors of the Hepatitis C Virus, with EC50 values (a measure of potency in cell-based assays) ranging from the low micromolar to the nanomolar scale. nih.gov In the case of the covalent SMYD3 inhibitor EM127, SPR analysis provided the dissociation constant (KD) for the initial reversible binding step, which was determined to be 13.2 μM. uniba.it

Thermodynamic Parameters: While comprehensive thermodynamic data from techniques like ITC are not widely published for 4-aminopiperidine derivatives, the binding affinity (related to the Gibbs free energy change, ΔG) can be calculated from the dissociation constant (KD) or inhibition constant (Ki). The relationship is given by the equation: ΔG = RTln(KD), where R is the gas constant and T is the absolute temperature. A lower KD or Ki value corresponds to a more negative ΔG, indicating a stronger binding affinity.

The following interactive table summarizes some of the reported inhibitory activities of various 4-aminopiperidine derivatives against different biological targets.

| Derivative Class | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine (Compound 1) | Hepatitis C Virus (HCV) Assembly | EC50 | 2.57 µM | nih.gov |

| 4-Aminopiperidine (Compound 2) | Hepatitis C Virus (HCV) Assembly | EC50 | 2.09 µM | nih.gov |

| 4-Aminopiperidine (EM127) | SMYD3 (reversible binding) | KD | 13.2 µM | uniba.it |

Development of Chemical Probes for Biological System Interrogation

The 4-aminopiperidine scaffold can be functionalized to create chemical probes for studying biological systems. These probes are valuable tools for target identification, validation, and imaging.

Cysteine-Reactive Probes: A modular 4-aminopiperidine scaffold has been utilized to generate a library of cysteine-reactive chemical probes. rsc.org By incorporating a reactive electrophile, these probes can covalently label cysteine residues in proteins. In-gel fluorescence screening of this library against cell lysates overexpressing specific enzymes led to the identification of probes that act as activity-dependent covalent modifiers. rsc.org These probes can be used to monitor enzyme activity within a complex proteome.

Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. A photoaffinity probe is a molecule that contains a photoreactive group, which upon irradiation with UV light, forms a covalent bond with nearby molecules. While a specific photoaffinity probe based on the 4-ethylpiperidin-4-amine core has not been described, a related piperazine-containing compound has been developed as a photoaffinity probe for α1-adrenoceptors. nih.gov This probe, 4-amino-2-[4-(4-azidocinnamoyl)piperazino]-6,7-dimethoxyquinazoline (ACP), contains an azido (B1232118) group that becomes highly reactive upon photolysis, leading to covalent labeling of the receptor. nih.gov This demonstrates the potential for developing similar probes based on the 4-aminopiperidine scaffold.

Biotinylated Probes: Biotin (B1667282) is a small molecule that has a very high affinity for the protein streptavidin. By attaching a biotin tag to a 4-aminopiperidine derivative, a biotinylated probe can be created. nih.govnih.gov These probes can be used in pull-down experiments to isolate the target protein from a complex mixture, such as a cell lysate. After incubation of the biotinylated probe with the lysate, streptavidin-coated beads are used to capture the probe along with its bound protein. The isolated protein can then be identified by techniques like mass spectrometry. This approach is widely used for target identification and for studying protein-protein interactions. nih.govnih.gov

Advanced Materials Science and Supramolecular Chemistry Applications

Incorporation of 4-Ethylpiperidin-4-amine (B569442) Derivatives into Polymeric Structures

The bifunctional nature of 4-Ethylpiperidin-4-amine, possessing both a primary and a tertiary amine, makes its derivatives versatile monomers for polymerization. The primary amine can readily participate in step-growth polymerization reactions such as polycondensation and polyaddition to form polyamides, polyimines, and polyureas. The ethyl group at the 4-position provides steric bulk, which can influence the packing of polymer chains and, consequently, the material's thermal and mechanical properties.

For instance, research on other functionalized piperidines has demonstrated their utility in creating polymers with tailored properties. Compounds containing a piperidine (B6355638) group are recognized as valuable building blocks for designing new materials. nih.gov The incorporation of the rigid piperidine ring into a polymer backbone can enhance thermal stability and modify solubility characteristics. The tertiary amine of the 4-Ethylpiperidin-4-amine moiety can also be quaternized post-polymerization to introduce cationic charges, leading to the development of ionomers and polyelectrolytes with applications in membranes, hydrogels, and as flocculants. rsc.org

Furthermore, piperidine-based polymers have been synthesized that exhibit temperature-responsive behavior, such as having a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). acs.orgnih.gov This property is highly desirable for applications in drug delivery and smart materials. While specific data for polymers derived from 4-Ethylpiperidin-4-amine is not yet available, the precedent set by other piperidine-containing polymers suggests a promising avenue for research.

Table 1: Potential Polymer Architectures Incorporating 4-Ethylpiperidin-4-amine Derivatives

| Polymer Type | Potential Monomer(s) | Key Features of Piperidine Moiety | Potential Applications |

| Polyamide | 4-Amino-4-ethylpiperidine derivative and a diacyl chloride | Rigid ring in backbone, potential for H-bonding | High-performance fibers, engineering plastics |

| Polyurea | 4-Amino-4-ethylpiperidine derivative and a diisocyanate | Enhanced thermal stability from the cyclic structure | Elastomers, coatings, adhesives |

| Cationic Polyelectrolyte | Post-quaternization of a polymer containing the 4-ethylpiperidin-4-amine moiety | Introduction of positive charges | Water treatment, gene delivery, antimicrobial surfaces |

Role in the Design and Formation of Self-Assembled Systems

The principles of supramolecular chemistry, which involve non-covalent interactions, can be leveraged using 4-Ethylpiperidin-4-amine derivatives to construct ordered, self-assembled systems. The piperidine nitrogen can act as a hydrogen bond acceptor, while the primary amine can be a hydrogen bond donor. These interactions, along with van der Waals forces and potential π-π stacking if aromatic moieties are introduced, can drive the formation of well-defined supramolecular structures such as gels, liquid crystals, and vesicles.

The synthesis of piperidine-based bioactive films for drug delivery applications has been reported, where the piperidine-containing compound influences the crystallinity and enhances the thermal stability of the polymer network. nih.gov This indicates that derivatives of 4-Ethylpiperidin-4-amine could similarly be used to create structured films and matrices for controlled release applications.

Application as a Linker or Building Block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. researchgate.netmdpi.comtcichemicals.com The design of these materials relies on the judicious selection of organic linkers or building blocks. The diamine nature of 4-Ethylpiperidin-4-amine suggests its potential as a building block in the synthesis of certain types of COFs, particularly those formed through imine condensation.

While aromatic linkers are more common in MOF and COF synthesis, the use of aliphatic and alicyclic linkers is gaining attention as it can lead to frameworks with unique properties, including greater flexibility. mdpi.com Piperazine, a structurally similar N-heterocycle, has been successfully used as a functionalizing agent and a linker in MOFs, leading to enhanced gas storage capacities. researchgate.netrsc.org This suggests that piperidine-based linkers, including derivatives of 4-Ethylpiperidin-4-amine, could be valuable for creating novel frameworks. The presence of the ethyl group could influence the pore environment and the framework's stability.

Table 2: Potential of 4-Ethylpiperidin-4-amine Derivatives in Porous Frameworks

| Framework Type | Role of Piperidine Derivative | Potential Advantages | Prospective Applications |

| MOFs | Functionalizing agent on a primary linker | Introduction of basic sites, modification of pore chemistry | Gas separation (e.g., CO2 capture), catalysis |

| COFs | Building block (e.g., in imine-based COFs) | Creation of 3D frameworks with specific topologies | Gas storage, molecular separations |

Development of Functionalized Surfaces and Hybrid Materials

The reactive amine groups of 4-Ethylpiperidin-4-amine allow for its derivatives to be grafted onto the surfaces of various substrates, such as silica, graphene, and metal nanoparticles, to create functionalized surfaces and hybrid materials. researchgate.net The primary amine can be used for covalent attachment, while the tertiary amine can remain available for further reactions or to impart specific properties to the surface, such as basicity or hydrophilicity.

For example, piperidine-functionalized magnetic nanoparticles have been developed as efficient and reusable catalysts. researchgate.net Similarly, surfaces functionalized with derivatives of 4-Ethylpiperidin-4-amine could find applications in heterogeneous catalysis, as solid-phase extraction media for chromatography, or as platforms for the immobilization of biomolecules. The combination of the organic piperidine moiety with an inorganic substrate results in a hybrid material with synergistic properties.

Research into Responsive Materials and Smart Systems

"Smart" or responsive materials are designed to undergo a significant change in their properties in response to an external stimulus, such as a change in temperature, pH, or light. As previously mentioned, polymers containing piperidine derivatives have been shown to exhibit thermoresponsive behavior in aqueous solutions. acs.orgnih.gov This is often due to a change in the hydration state of the polymer chains, which is influenced by the hydrophobic/hydrophilic balance of the repeating units.

Derivatives of 4-Ethylpiperidin-4-amine could be incorporated into polymers to create pH-responsive systems. The tertiary amine of the piperidine ring has a pKa that would allow it to be protonated or deprotonated in response to changes in pH, leading to swelling or shrinking of a hydrogel, or a change in the solubility of a polymer. Such materials have potential applications in controlled drug delivery, sensors, and actuators. The Ugi four-component polymerization of amino acid derivatives is a combinatorial tool that could be explored for creating a library of polypeptoids with pH- and thermo-responsive properties. rsc.org

Catalysis and Ligand Design Research with 4 Ethylpiperidin 4 Amine Dihydrochloride

Precursor for Chiral Ligands in Asymmetric Catalysis

The structure of 4-Ethylpiperidin-4-amine (B569442) dihydrochloride (B599025) makes it a viable starting material for the synthesis of chiral ligands essential for asymmetric catalysis. The primary amine group serves as a key functional handle for derivatization. Through chemical modification, this amine can be transformed into a variety of coordinating groups, such as amides, phosphinamides, or Schiff bases. By reacting the amine with chiral auxiliaries or resolving racemic mixtures of its derivatives, enantiomerically pure ligands can be prepared.

These chiral ligands, featuring the rigid piperidine (B6355638) scaffold, can then be coordinated to transition metals like rhodium, iridium, palladium, or ruthenium. The resulting metal complexes are potential catalysts for a range of asymmetric transformations, including hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The ethyl group at the C4 position provides steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction. Research in this area would focus on synthesizing a library of such ligands and evaluating their efficacy in benchmark asymmetric reactions.

Table 1: Potential Asymmetric Reactions Utilizing Ligands Derived from 4-Ethylpiperidin-4-amine

| Reaction Type | Metal Center | Substrate Class | Potential Outcome |

| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | Enantiomerically enriched alkanes, alcohols |

| Asymmetric Allylic Alkylation | Palladium | Allylic substrates | Chiral allylic compounds |

| Asymmetric C-H Activation | Rhodium, Palladium | C-H bonds | Functionalized chiral molecules |

Exploration of Organocatalytic Applications

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, represents a significant area for the application of 4-Ethylpiperidin-4-amine dihydrochloride. The primary amine on the piperidine ring can participate directly in catalytic cycles, most notably in enamine and iminium ion catalysis.

Derivatives of this compound, where the primary amine is modified or used in conjunction with other functional groups, could be designed as bifunctional organocatalysts. For instance, incorporating a hydrogen-bond donor (like a thiourea (B124793) or amide group) elsewhere on the piperidine scaffold could lead to catalysts capable of activating both the nucleophile and the electrophile simultaneously. Such catalysts could be applied to asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The inherent chirality of the derivatized scaffold would be key to inducing enantioselectivity.

Coordination Chemistry Studies with Transition Metals for Catalytic Cycle Elucidation

Understanding the structure and behavior of metal complexes is fundamental to improving catalytic performance. 4-Ethylpiperidin-4-amine and its derivatives can serve as ligands to form coordination complexes with a variety of transition metals. The primary amine and the piperidine nitrogen can act as donor atoms, potentially forming stable chelate rings with a metal center.

Systematic studies of the coordination chemistry of these ligands would involve synthesizing and characterizing complexes with metals such as copper, nickel, cobalt, and zinc. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would be employed to determine the geometry, coordination modes, and electronic properties of these complexes. This information is invaluable for elucidating the mechanisms of catalytic cycles. By isolating and studying potential catalytic intermediates, researchers can gain insight into the elementary steps of a reaction, such as oxidative addition, reductive elimination, and migratory insertion, leading to more rational catalyst design.

Mechanistic Aspects of Catalytic Roles and Substrate Interactions

Detailed mechanistic studies are crucial for optimizing catalytic systems. For catalysts derived from this compound, investigations would focus on understanding how the ligand structure influences reactivity and selectivity. This involves a combination of experimental and computational methods.

Kinetic studies can reveal the rate-determining step of a catalytic cycle and provide information on the catalyst's stability and turnover frequency. Isotope labeling experiments can help trace the path of atoms through the reaction mechanism. Computationally, Density Functional Theory (DFT) calculations can be used to model transition states and intermediates, providing a theoretical basis for the observed stereoselectivity. These studies would aim to build a comprehensive model of how the catalyst interacts with substrates and promotes the desired chemical transformation, highlighting the role of the piperidine scaffold's steric and electronic properties.

Design of Novel Catalytic Systems Based on the Piperidine Amine Scaffold

The 4-Ethylpiperidin-4-amine scaffold serves as a versatile platform for the design of novel catalytic systems. Its rigid cyclic structure and the presence of two distinct nitrogen atoms offer numerous possibilities for structural modification. By systematically varying substituents on the piperidine ring and the exocyclic amine, new generations of ligands and organocatalysts can be developed with tailored properties.

For example, attaching polymeric supports to the scaffold could lead to heterogeneous catalysts that are easily recoverable and reusable, a key principle of green chemistry. Incorporating the piperidine amine structure into larger macromolecular architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with highly ordered catalytic sites, potentially leading to enhanced activity and selectivity. The ultimate goal of this research is to leverage the unique structural features of the 4-Ethylpiperidin-4-amine backbone to create innovative and highly efficient catalysts for challenging and synthetically important chemical transformations.

Advanced Analytical Methodologies for Structural Characterization in Research

Development and Application of High-Resolution Spectroscopic Techniques for Derivative Elucidation

High-resolution spectroscopic techniques are fundamental in elucidating the structures of new derivatives of 4-Ethylpiperidin-4-amine (B569442) dihydrochloride (B599025). While the parent compound is relatively simple, its derivatives, often synthesized to explore structure-activity relationships, can be complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy: High-resolution FT-IR spectroscopy is employed to identify functional groups within derivatives. For instance, if the primary amine of 4-Ethylpiperidin-4-amine is acylated to form an amide, new characteristic absorption bands will appear. A strong carbonyl (C=O) stretching band would be observed, typically in the range of 1630-1680 cm⁻¹, and the N-H bending vibrations would be altered. The presence of the dihydrochloride salt is confirmed by broad absorptions in the 2400-3000 cm⁻¹ region, corresponding to the ammonium (B1175870) (R₃N⁺-H) stretches.

UV-Visible Spectroscopy: 4-Ethylpiperidin-4-amine dihydrochloride itself does not possess a significant chromophore and thus does not absorb strongly in the UV-Visible region. However, derivatives incorporating aromatic or conjugated systems can be readily analyzed. For example, derivatization of the amine with a chromophoric agent like dansyl chloride would introduce a fluorescent and UV-active group, allowing for quantitative analysis and detection at low concentrations.

| Functional Group | Derivative Type | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| N⁺-H (Ammonium) | Parent Dihydrochloride Salt | 2400 - 3000 (broad) | Stretch |

| N-H (Primary Amine) | Parent Free Base | 3300 - 3500 (two bands) | Stretch |

| C=O (Amide) | N-Acyl Derivative | 1630 - 1680 | Stretch |

| SO₂ (Sulfonamide) | N-Sulfonyl Derivative | 1350-1310 and 1160-1120 | Asymmetric & Symmetric Stretch |

Chromatographic Methods for Complex Mixture Analysis and Isomer Separation Research

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives, particularly for separating them from reaction mixtures and resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. Since the compound lacks a strong UV chromophore, detection can be challenging. Methods like evaporative light scattering detection (ELSD) or derivatization with a UV-active agent are often employed. For instance, pre-column derivatization with agents like p-toluenesulfonyl chloride can be used to introduce a chromophore, enabling sensitive UV detection. researchgate.net

Chiral Chromatography: The synthesis of derivatives of 4-Ethylpiperidin-4-amine can introduce chiral centers into the molecule. Chiral HPLC is essential for separating the resulting enantiomers or diastereomers. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose. researchgate.netnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation. nih.gov The development of a robust chiral HPLC method is crucial for isolating and quantifying individual stereoisomers.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| Reverse-Phase HPLC | C18 | Acetonitrile/Water with TFA | ELSD, MS | Purity analysis of the salt |

| Normal-Phase Chiral HPLC | Chiralpak AD-H (Amylose-based) | Hexane/Isopropanol/Diethylamine | UV (after derivatization) | Enantiomeric separation of chiral derivatives |

| Normal-Phase Chiral HPLC | Chiralcel OD-H (Cellulose-based) | Hexane/Ethanol | UV (after derivatization) | Diastereomeric separation of derivatives |

X-ray Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. For this compound, this technique can unambiguously confirm its molecular structure, including bond lengths, bond angles, and the conformation of the piperidine (B6355638) ring.

The analysis would be expected to show the piperidine ring adopting a stable chair conformation, which is typical for such systems. nih.govnih.gov The ethyl and amine groups would occupy positions on the quaternary C4 carbon. As a dihydrochloride salt, both the exocyclic primary amine and the endocyclic tertiary amine would be protonated, forming ammonium centers. The crystal structure would reveal the precise location of the chloride counter-ions and detail the extensive network of intermolecular hydrogen bonds between the ammonium protons and the chloride ions, which dictates the crystal packing. nih.gov This technique is the gold standard for absolute structural proof.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Piperidine Ring Conformation | Chair | Confirms the lowest energy conformation |

| N(ring)-H···Cl⁻ Bond Length | ~3.1 Å | Evidence of hydrogen bonding for the ring amine salt |

| N(amino)-H···Cl⁻ Bond Length | ~3.2 Å | Evidence of hydrogen bonding for the exocyclic amine salt |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of 4-Ethylpiperidin-4-amine and its derivatives. High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For cyclic amines like 4-Ethylpiperidin-4-amine, a key fragmentation process is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The fragmentation pathway for the free base form of 4-Ethylpiperidin-4-amine would likely involve the following steps:

Loss of the ethyl group: Cleavage of the C4-ethyl bond would result in a prominent fragment ion.

Ring cleavage: Alpha-cleavage next to the ring nitrogen can lead to the opening of the piperidine ring, followed by subsequent fragmentation.

The analysis of these fragmentation pathways helps to piece together the structure of the molecule and distinguish it from isomers.

| Ion | Proposed Structure/Loss | Hypothetical m/z (for free base C₇H₁₆N₂) | Technique |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 129.1386 | HRMS (ESI) |

| [M-C₂H₅]⁺ | Loss of ethyl group | 100.1022 | MS/MS |

| [C₄H₈N]⁺ | Ring fragment from alpha-cleavage | 70.0651 | MS/MS |

| [C₂H₅]⁺ | Ethyl cation | 29.0386 | MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments can provide a complete picture of the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the piperidine ring protons. Due to the chair conformation, the axial and equatorial protons on each piperidine carbon would be chemically non-equivalent, leading to complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. The presence of a quaternary carbon (C4) would be evident from a signal with no attached protons in a DEPT-135 experiment.

2D NMR:

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to trace the connectivity of the piperidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for unambiguous assignment of each carbon and its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining stereochemistry and conformation. It identifies protons that are close in space, even if they are not directly bonded. For example, NOE correlations between axial protons on C2, C4, and C6 can confirm the chair conformation of the piperidine ring. researchgate.net

| Nucleus | Position | Hypothetical Chemical Shift (δ, ppm) in D₂O | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- (Piperidine, axial) | ~3.1 - 3.4 | m |

| ¹H | -CH₂- (Piperidine, equatorial) | ~3.5 - 3.7 | m |

| ¹H | -CH₂- (Ethyl) | ~1.8 - 2.0 | q |

| ¹H | -CH₃ (Ethyl) | ~0.9 - 1.1 | t |

| ¹³C | C2, C6 (Piperidine) | ~45 - 50 | CH₂ |

| ¹³C | C3, C5 (Piperidine) | ~30 - 35 | CH₂ |

| ¹³C | C4 (Quaternary) | ~55 - 60 | C |

| ¹³C | -CH₂- (Ethyl) | ~25 - 30 | CH₂ |

| ¹³C | -CH₃ (Ethyl) | ~7 - 9 | CH₃ |

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

While classical synthetic methods for piperidine (B6355638) rings are well-established, future research is pivoting towards more sustainable, efficient, and innovative strategies. Unconventional routes such as flow chemistry and electrochemistry, alongside green biocatalytic methods, represent the next frontier for the synthesis of 4-Ethylpiperidin-4-amine (B569442) and its derivatives.